Abiraterone-d4
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Overview
Description
Abiraterone-d4 is a deuterated form of abiraterone, a potent inhibitor of steroidogenesis used primarily in the treatment of prostate cancer. This compound is a derivative of abiraterone acetate, which is a prodrug that is converted into abiraterone in the body. This compound is specifically designed for use in scientific research to study the pharmacokinetics and metabolism of abiraterone, as the deuterium atoms provide a distinct mass difference that can be easily traced .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of abiraterone-d4 typically involves the incorporation of deuterium atoms into the abiraterone molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the abiraterone molecule are replaced with deuterium atoms using deuterated reagents under specific conditions . Another method involves the use of deuterated starting materials in the synthesis of abiraterone, ensuring that the final product contains the desired deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling. The production is carefully monitored to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Abiraterone-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability, reactivity, and interaction with other molecules .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Abiraterone-d4 is widely used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of abiraterone. Its applications include:
Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways of abiraterone.
Biology: Employed in cellular and molecular biology studies to investigate the effects of abiraterone on steroidogenesis.
Medicine: Utilized in clinical research to understand the pharmacokinetics and pharmacodynamics of abiraterone in patients with prostate cancer.
Industry: Applied in the development of new formulations and delivery methods for abiraterone
Mechanism of Action
Abiraterone-d4 exerts its effects by inhibiting the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), which is crucial for androgen biosynthesis. By blocking this enzyme, this compound reduces the production of testosterone and other androgens, leading to decreased stimulation of androgen receptors in prostate cancer cells. This inhibition ultimately results in the suppression of tumor growth and progression .
Comparison with Similar Compounds
Similar Compounds
Abiraterone: The non-deuterated form of abiraterone-d4, used in the treatment of prostate cancer.
Enzalutamide: Another androgen receptor antagonist used in prostate cancer treatment.
Apalutamide: A similar compound with a different mechanism of action, also used in prostate cancer therapy.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This isotopic labeling provides a distinct advantage in research settings, enabling scientists to gain deeper insights into the behavior and effects of abiraterone .
Properties
Molecular Formula |
C24H31NO |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(2,4,5,6-tetradeuteriopyridin-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1/i3D,4D,13D,15D |
InChI Key |
GZOSMCIZMLWJML-UQHOXKPTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2=CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)[2H] |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O |
Origin of Product |
United States |
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